cis-4-Aminomethylcyclohexane-1-carboxylic acid hydrochloride
Overview
Description
Cis-4-Aminomethylcyclohexane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol. It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 16 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom.Scientific Research Applications
cis-4-Aminomethylcyclohexane-1-carboxylic acid hydrochloride is a chemical compound with potential applications in various scientific and industrial fields. Its specific properties make it a candidate for exploration in catalysis, pharmaceutical development, and materials science. This summary highlights significant research areas where this compound finds relevance, excluding its direct use as a drug, dosage information, and side effects to focus solely on its scientific applications.
Catalysis and Chemical Synthesis
The compound's structure is relevant to the field of catalysis, particularly in selective oxidation reactions. For example, studies on the controllable and selective catalytic oxidation of cyclohexene, a related compound, have shown that controlling the oxidation process can lead to the production of valuable intermediates used in the chemical industry. Such research indicates the potential for this compound to act as a precursor or catalyst in similar selective oxidation processes, offering a pathway to synthesize industrially significant compounds with high selectivity and efficiency (Cao et al., 2018).
Pharmaceutical Development
In pharmaceutical research, the exploration of this compound's derivatives, such as in the context of platinum-based anticancer drugs, is of interest. The development and pharmacokinetics of platinum drugs, including their synthesis and clinical administration, provide insights into how structural modifications, akin to those possible with this compound, could yield new therapeutic agents with optimized efficacy and reduced toxicity (O'dwyer et al., 2012).
Safety and Hazards
Safety data for cis-4-Aminomethylcyclohexane-1-carboxylic acid suggests that it should be handled with care to avoid contact with skin and eyes, and inhalation should be avoided . In case of contact, the affected area should be washed off with soap and plenty of water, and medical attention should be sought . The compound should be stored in a well-ventilated place and kept away from sources of ignition .
Properties
IUPAC Name |
4-(aminomethyl)cyclohexane-1-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGECKKSVDQIZQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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